Neolinderane
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Overview
Description
Neolinderane is a natural product that has been isolated from the leaves of Lindera megaphylla, a plant that is native to China. It has been found to possess a range of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. This has led to significant interest in the synthesis, mechanism of action, and potential applications of neolinderane in scientific research.
Scientific Research Applications
Sesquiterpenes of Lauraceae Plants
Neolinderane is a sesquiterpene isolated from plants of the Lauraceae family, specifically from Neolitsea aciculata Koidz. This research explored the stereostructures of neolinderane and other sesquiterpenes found in the root and trunk of this plant, which are crucial for understanding their potential applications in scientific research (Takeda, Horibe, Teraoka, & Minato, 1970).
Cytotoxic Neolignans and Butanolides
Neolignans, including compounds similar to neolinderane, were studied in the stem wood of Machilus obovatifolia. This research discovered a neolignan named perseal F and explored its cytotoxic properties against various cancer cell lines, indicating a potential application of neolinderane-related compounds in cancer research (Tsai, Chen, Duh, & Chen, 2001).
Neolindenenonelactone in Lindera Aggregata
The study on Lindera aggregata revealed the isolation of a new sesquiterpene, neolindenenonelactone, along with other compounds including neolinderane. The research provided insights into the chemical structures of these compounds, which can be significant for understanding their biological activities and potential applications (Cheng, Ma, Wei, Wang, Xiao, & Lin, 2007).
properties
CAS RN |
15004-50-9 |
---|---|
Product Name |
Neolinderane |
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1R,8R,10R)-3,8-dimethyl-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-2(6),3,13(16)-trien-14-one |
InChI |
InChI=1S/C15H16O4/c1-8-7-17-11-6-15(2)12(19-15)4-3-9-5-10(13(8)11)18-14(9)16/h5,7,10,12H,3-4,6H2,1-2H3/t10-,12-,15-/m1/s1 |
InChI Key |
NJMLHRWYACXVHJ-IXPVHAAZSA-N |
Isomeric SMILES |
CC1=COC2=C1[C@H]3C=C(CC[C@@H]4[C@@](C2)(O4)C)C(=O)O3 |
SMILES |
CC1=COC2=C1C3C=C(CCC4C(C2)(O4)C)C(=O)O3 |
Canonical SMILES |
CC1=COC2=C1C3C=C(CCC4C(C2)(O4)C)C(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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